molecular formula C26H27N5O4 B2972198 benzyl [9-(2,3-dimethylphenyl)-1-methyl-2,4-dioxo-1,4,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(2H)-yl]acetate CAS No. 923481-70-3

benzyl [9-(2,3-dimethylphenyl)-1-methyl-2,4-dioxo-1,4,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(2H)-yl]acetate

Cat. No. B2972198
M. Wt: 473.533
InChI Key: WURQXMBSQGNIKL-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular formula of this compound is C24H25N5O2 , with a molecular weight of 415.49 g/mol . The structure comprises a purine-based core fused with a hexahydropyrimido ring system. The benzyl group and dimethylphenyl substituent are strategically positioned, likely influencing its biological activity.


Chemical Reactions Analysis

Understanding the reactivity of this compound is crucial. Reactions at the benzylic position are relevant, as benzylic halides can undergo both SN1 and SN2 pathways . Investigating its behavior under various conditions, such as nucleophilic substitutions or oxidative transformations, would provide valuable insights.


Physical And Chemical Properties Analysis

  • LogP : The calculated partition coefficient (logP) is approximately 4.84 . This value indicates its lipophilicity, affecting its solubility and membrane permeability.
  • LogD : The distribution coefficient (logD) is around 4.83 , reflecting its behavior in different pH environments.
  • Polar Surface Area : The polar surface area is approximately 44.48 Å^2 .

Scientific Research Applications

Synthesis and Derivative Formation

  • Synthesis of Acyclic Nucleotide Analogues

    A study by Alexander, Holý, Buděšínský, and Masojídková (2000) describes the synthesis of acyclic nucleotide analogues derived from N3-substituted isoguanine, which includes compounds similar to benzyl [9-(2,3-dimethylphenyl)-1-methyl-2,4-dioxo-1,4,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(2H)-yl]acetate. The research focuses on the creation of compounds with potential antiviral or cytostatic activity (Alexander et al., 2000).

  • Reactivity of Acetate Esters of Nitrogen-Containing Alcohols

    Determann and Merz (1969) examined the reactivity of various acetate esters, including those related to purine derivatives. This research helps understand the chemical behavior of benzyl [9-(2,3-dimethylphenyl)-1-methyl-2,4-dioxo-1,4,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(2H)-yl]acetate in different reactions (Determann & Merz, 1969).

Chemical Transformations and Potential Applications

  • Isomerization in Tricyclic Systems

    A study by Itaya et al. (1999) explores isomerization in condensed tricyclic systems related to hypermodified bases of phenylalanine transfer ribonucleic acids. This research can provide insights into the structural behavior of similar tricyclic compounds like benzyl [9-(2,3-dimethylphenyl)-1-methyl-2,4-dioxo-1,4,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(2H)-yl]acetate in biochemical contexts (Itaya et al., 1999).

  • Catalytic Ortho-Acetoxylation of Masked Benzyl Alcohols

    Research by Ren, Schulz, and Dong (2015) on the catalytic ortho-acetoxylation of masked benzyl alcohols, synthesizing various derivatives, may have relevance to the chemical transformations of compounds like benzyl [9-(2,3-dimethylphenyl)-1-methyl-2,4-dioxo-1,4,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(2H)-yl]acetate (Ren, Schulz, & Dong, 2015).

Potential Medical Applications

  • Enzyme Inhibitors in Pharmaceutical Research: Shah, Schaeffer, and Murray (1965) synthesized a series of nucleosides as potential enzyme inhibitors. This research may have implications for the development of pharmaceuticals using structurally similar compounds to benzyl [9-(2,3-dimethylphenyl)-1-methyl-2,4-dioxo-1,4,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(2H)-yl]acetate (Shah, Schaeffer, & Murray, 1965).

Imaging and Diagnostic Applications

  • PET Imaging with Purine Derivatives: Yui et al. (2010) evaluated PET ligands derived from purine for imaging of the translocator protein in the brain. This study could provide a foundation for the use of benzyl [9-(2,3-dimethylphenyl)-1-methyl-2,4-dioxo-1,4,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(2H)-yl]acetate in diagnostic imaging (Yui et al., 2010).

properties

CAS RN

923481-70-3

Product Name

benzyl [9-(2,3-dimethylphenyl)-1-methyl-2,4-dioxo-1,4,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(2H)-yl]acetate

Molecular Formula

C26H27N5O4

Molecular Weight

473.533

IUPAC Name

benzyl 2-[9-(2,3-dimethylphenyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate

InChI

InChI=1S/C26H27N5O4/c1-17-9-7-12-20(18(17)2)29-13-8-14-30-22-23(27-25(29)30)28(3)26(34)31(24(22)33)15-21(32)35-16-19-10-5-4-6-11-19/h4-7,9-12H,8,13-16H2,1-3H3

InChI Key

WURQXMBSQGNIKL-UHFFFAOYSA-N

SMILES

CC1=C(C(=CC=C1)N2CCCN3C2=NC4=C3C(=O)N(C(=O)N4C)CC(=O)OCC5=CC=CC=C5)C

solubility

not available

Origin of Product

United States

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